molecular formula C7H10N2 B3253698 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole CAS No. 225647-12-1

4,5,6,7-Tetrahydro-2H-benzo[d]imidazole

Cat. No.: B3253698
CAS No.: 225647-12-1
M. Wt: 122.17 g/mol
InChI Key: SQBGGEDIQXHHJE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-benzo[d]imidazole (CAS 3752-24-7) is a partially saturated bicyclic compound featuring a fused benzene and imidazole ring system. This compound is structurally analogous to benzimidazoles but distinguished by its partially hydrogenated ring, which may influence solubility, stability, and electronic properties.

Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBGGEDIQXHHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NCN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of o-phenylenediamine with cyclic ketones can yield the desired compound . Another method involves the reduction of benzimidazole derivatives using hydrogenation techniques .

Industrial Production Methods: Industrial production of 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation of benzimidazole derivatives is a common industrial method, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Chemical Reactions Analysis

Oxidation Reactions

4,5,6,7-Tetrahydro-2H-benzo[d]imidazole undergoes oxidation to form aromatic benzimidazole derivatives. Key reagents and outcomes include:

Oxidizing AgentConditionsProductReference
PCC (Pyridinium Chlorochromate)Dichloromethane, RT2-Aminoimidazole derivatives
H₂O₂/KMnO₄Acidic conditionsBenzimidazole with retained NH functionality

Notably, PCC-mediated oxidation of the tetrahydro intermediate 4 yields 2-aminoimidazole 5 , crucial for synthesizing fused-ring natural product analogs .

Substitution Reactions

The NH group and adjacent carbons participate in nucleophilic substitutions:

Key reactions:

  • Amide Formation : Reacts with acyl chlorides (e.g., trifluoroacetic anhydride) to form 2-trifluoroacetyl derivatives under mild conditions (60°C) .

  • Formamidine Synthesis : Condensation with aryl aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) using microwave irradiation (80°C, 20 min) produces 1,2-diaryl-substituted analogs .

Reaction Table:

SubstrateReagentProductYield
2-Amino derivativeTFAA2-Trifluoroacetamide85%
Cyclohexadione + anilineAcOH/NH₄OAc1,2-Diaryl-tetrahydrobenzimidazole10–24%

Cyclization and Ring Expansion

The compound serves as a precursor for complex heterocycles:

  • Ene Reactions : Diels-Alder adducts of 4-vinylimidazoles undergo diastereoselective ene reactions with N-phenylmaleimide, forming tetracyclic benzo[d]imidazoles with up to 5 new stereocenters (85–92% yield) .

  • Multi-Component Cyclizations : Reactions with malononitrile and aldehydes yield thiazine derivatives (e.g., 15a–c ) via intermediate imine formation .

Example Pathway:

text
4-Vinylimidazole + N-phenylmaleimide → Diels-Alder adduct → Ene reaction → 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole[3]

Multi-Component Reactions (MCRs)

The compound participates in MCRs to generate structurally diverse libraries:

ComponentsConditionsProductBiological Activity (IC₅₀)
Phenylisothiocyanate + malononitrile + benzaldehydeEthanol, NEt₃Tetrahydro-pyrimidine 17a HEPG2: 15.60 µM
1,2-Cyclohexadione + substituted anilinesMicrowave (AcOH)1,2-Diaryl analogsAntiproliferative activity

Functionalization at the 2-Position

The 2-amino group enables targeted modifications:

  • Amide Coupling : HATU/DIPEA-mediated reactions with carboxylic acids yield 2-carboxamide derivatives (e.g., RORγt modulators) .

  • Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed arylations introduce biaryl motifs critical for enhancing binding affinity in drug candidates .

Synthetic Utility:

  • Compound 19 (2-triazole derivative) shows hydrogen bonding with His479 in RORγt, achieving EC₅₀ = 52.4 nM .

Stability and Reaction Optimization

  • pH Sensitivity : Derivatives exhibit stability in acidic/neutral conditions but undergo hydrolysis at pH > 8 .

  • Microwave Enhancement : Reduces reaction times from hours to minutes (e.g., 20 min for formamidine synthesis) .

Comparison with Similar Compounds

Structural Analogues

Key structurally related compounds (Table 1) include:

Compound Name CAS Number Similarity Score Key Structural Differences
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one 17583-10-7 0.89 Thiazole ring (S vs. N), ketone group
2-Amino-4,5,6,7-tetrahydrobenzothiazole 2933-29-1 0.84 Fully saturated thiazole ring
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine 104617-49-4 0.80 Additional amine group at position 6

Table 1 : Structural analogs of 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole, highlighting sulfur-containing thiazoles and variations in saturation/functional groups .

  • Electronic Effects : Replacement of imidazole’s nitrogen with sulfur (as in thiazoles) reduces electron density, impacting reactivity with electrophiles like ozone.
  • Saturation : Fully saturated analogs (e.g., 2933-29-1) exhibit lower aromaticity, reducing resonance stabilization compared to partially saturated derivatives.

Reactivity and Reaction Mechanisms

Ozonolysis Reactivity

  • Imidazole : Reacts with ozone at a rate constant of $ k_{\text{app}} = 2.3 \times 10^5 \, \text{M}^{-1} \text{s}^{-1} $ (neutral form), forming cyanate, formamide, and formate via Criegee-type mechanisms .
  • Pyrazole : Lower reactivity ($ k_{\text{app}} = 56 \, \text{M}^{-1} \text{s}^{-1} $), requiring 5× molar ozone for complete degradation, with formate as the major product .
  • Tetrahydrobenzoimidazole : Predicted to exhibit intermediate reactivity due to reduced aromaticity. Partial saturation may favor alternative pathways, such as ring-opening over cycloaddition.

Product Yields

Comparative product yields from ozone reactions (Table 2):

Compound Major Products (Yield per Azole Consumed) Key Pathway
Pyrrole Maleimide (34%), Formamide (14%), Formate (54%) Criegee and oxygen-addition
Imidazole Cyanate (113%), Formamide (104%), Formate (97%) Double-bond ozonolysis
Pyrazole Formate (primary), Glyoxal (5%) Ring cleavage

Table 2 : Product yields and dominant pathways for azole-ozone reactions .

The tetrahydro derivative’s partially saturated ring may favor formamide and formate formation, akin to imidazole, but with reduced efficiency due to steric hindrance.

Kinetic and Thermodynamic Considerations

Rate Constants

  • Imidazole : Neutral species reacts rapidly ($ k = 2.3 \times 10^5 \, \text{M}^{-1} \text{s}^{-1} $), while protonated forms are slower ($ k = 1.5 \times 10^3 \, \text{M}^{-1} \text{s}^{-1} $) .
  • Maleimide : Moderate reactivity ($ k_{\text{app}} = 4.2 \times 10^3 \, \text{M}^{-1} \text{s}^{-1} $), suggesting tetrahydro derivatives may follow similar trends .

Thermodynamics

Quantum chemical calculations for imidazole-ozone reactions show exothermic pathways (e.g., −42 to −97 kcal mol$^{-1}$), favoring zwitterion intermediates and ring-opened products . Tetrahydrobenzoimidazole’s reduced aromaticity may lower exothermicity, altering transition states.

Biological Activity

5-Nitropentan-1-ol is a compound that has garnered attention in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

5-Nitropentan-1-ol is an aliphatic nitro compound with the molecular formula C5H11NO3C_5H_{11}NO_3. It features a hydroxyl group and a nitro group, which are critical for its biological activity. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that nitro compounds, including 5-nitropentan-1-ol, exhibit significant antimicrobial properties. For instance, studies have shown that nitro alcohols can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the generation of reactive nitrogen species that disrupt cellular functions.

Anticancer Properties

Preliminary studies suggest that 5-nitropentan-1-ol may possess anticancer activity. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For example, analogs of 5-nitropentan-1-ol have demonstrated cytotoxic effects against different cancer cell lines, indicating a potential for further development as anticancer agents .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of 5-nitropentan-1-ol. Nitro compounds are known to affect various enzymes, including those involved in metabolic pathways. For instance, studies have indicated that nitro alcohols can act as inhibitors of certain dehydrogenases and kinases, which may contribute to their biological effects .

Synthesis and Case Studies

The synthesis of 5-nitropentan-1-ol typically involves the reduction of corresponding nitro ketones or the asymmetric reduction of nitro compounds using biocatalysts. Various methods have been reported for the preparation of enantiomerically enriched forms of this compound, which are crucial for studying its biological activities.

Table 1: Synthesis Methods for 5-Nitropentan-1-ol

MethodDescriptionYield (%)Reference
Asymmetric ReductionUsing lipase from Alcaligenes sp.45
Kinetic ResolutionEmploying Pseudomonas fluorescens lipaseUp to 94
Chemical SynthesisMulti-step synthesis from precursor compoundsVaries

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of nitro alcohols, including 5-nitropentan-1-ol. These investigations aim to optimize the biological activity by modifying functional groups or altering the carbon chain length.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several nitro alcohol derivatives against human cancer cell lines. The results indicated that modifications at specific positions on the pentanol chain significantly influenced their anticancer potency. Notably, compounds with both hydroxyl and nitro groups exhibited enhanced activity compared to those with only one functional group .

Q & A

Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via cyclocondensation reactions. For example, substituted benzimidazoles can be prepared using aldehydes, ammonium acetate, and acidic conditions (e.g., acetic acid) under reflux. Oxidation-reduction reactions with agents like hydrogen peroxide or sodium borohydride are employed to modify substituents. Controlled temperature (e.g., 80–100°C) and pH (acidic or neutral) are critical for optimizing yield and purity . Derivatives such as 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole are synthesized by introducing halogenated aryl groups during cyclization .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure and substituent positions. X-ray crystallography provides detailed crystallographic data, as demonstrated for 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole, revealing dihedral angles between aromatic systems . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used to assess purity and molecular weight. Infrared (IR) spectroscopy identifies functional groups like NH and C=N bonds .

Q. How do reaction conditions influence the stability of 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole during synthesis?

  • Methodological Answer : Stability is highly dependent on pH and temperature. Acidic conditions (e.g., HCl) can protonate the imidazole ring, enhancing solubility but risking decomposition. Elevated temperatures (>120°C) may lead to ring-opening or overoxidation, particularly in the presence of strong oxidizing agents. Storage under inert atmospheres (N₂ or Ar) in dry, dark environments minimizes degradation .

Advanced Research Questions

Q. What catalytic mechanisms enable nano-SiO₂ to enhance benzimidazole synthesis efficiency?

  • Methodological Answer : Nano-SiO₂ acts as a Lewis acid catalyst, facilitating the cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds. Its high surface area and silanol groups stabilize transition states, reducing activation energy. Studies show that SiO₂-mediated reactions achieve >85% yield for 2-(4-chlorophenyl)-1H-benzo[d]imidazole under solvent-free conditions at 80°C. Post-reaction, the catalyst is recoverable via filtration, retaining >90% activity after three cycles .

Q. How do substituent modifications impact the biological activity of benzimidazole derivatives against pathogens like S. aureus?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -Br) at the 2-position enhance antimicrobial potency by increasing membrane permeability. For example, 2-(4-chlorophenyl)-1H-benzo[d]imidazole exhibits a MIC of 8 µg/mL against S. aureus, compared to 32 µg/mL for unsubstituted derivatives. Hydrophobic substituents (e.g., naphthyl groups) improve binding to bacterial efflux pump proteins, reducing drug resistance .

Q. What strategies prevent overoxidation in conducting polymers derived from 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole?

  • Methodological Answer : Overoxidation in poly(5-acetamido-4,5,6,7-tetrahydro-2H-benzo[c]pyrrole) is mitigated by: (i) Using protective groups (e.g., acetamido) to shield reactive NH sites during electropolymerization. (ii) Limiting applied potentials to ≤1.2 V vs. Ag/AgCl to avoid irreversible oxidation. (iii) Incorporating electron-donating substituents to stabilize the polymer backbone .

Q. How can the electronic properties of benzimidazole derivatives be tailored for optoelectronic applications like OLEDs?

  • Methodological Answer : Substituents such as diphenyltriazine and methyl groups at specific positions increase triplet energy levels (e.g., 3.12 eV in BIZ-2Me-TRZ) by inducing twisted molecular geometries. This prevents back-energy transfer in blue OLED emitters. Computational modeling (DFT) optimizes HOMO-LUMO gaps, while Suzuki-Miyaura cross-coupling enables precise functionalization of the benzimidazole core .

Q. What kinetic strategies balance reactivity and stability in imidazole-based epoxy curing agents?

  • Methodological Answer : Latent curing agents are designed by modifying imidazole derivatives with bulky substituents (e.g., benzyl groups) to sterically hinder premature epoxy polymerization. Accelerated curing at elevated temperatures (150–180°C) is achieved via thermally cleavable protecting groups. Real-time FTIR monitoring reveals that optimal curing occurs at a gelation time of 15–20 minutes, ensuring shelf stability >6 months at room temperature .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 2
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole

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